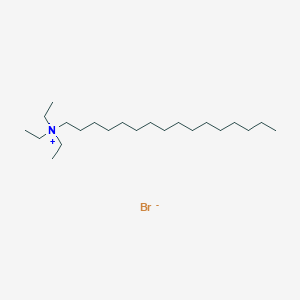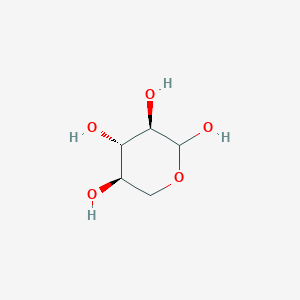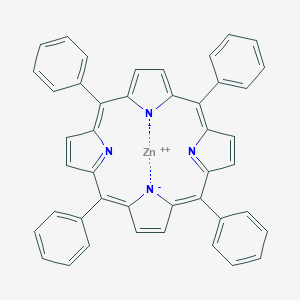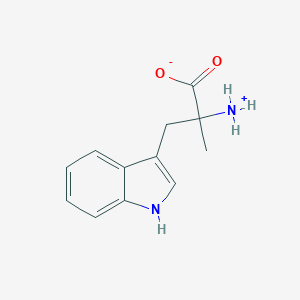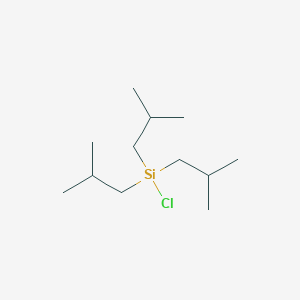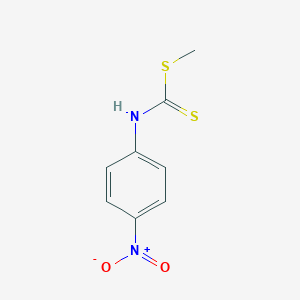
methyl N-(4-nitrophenyl)carbamodithioate
Vue d'ensemble
Description
Methyl N-(4-nitrophenyl)carbamodithioate, also known as Methyl Parathion, is a widely used organophosphate insecticide with a chemical formula of C8H10NO5PS2. It is commonly used in agriculture to control pests on crops such as cotton, soybeans, and fruits. However, due to its toxic nature, it has been banned in many countries.
Mécanisme D'action
Methyl N-(4-nitrophenyl)carbamodithioate Parathion acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Effets Biochimiques Et Physiologiques
Methyl N-(4-nitrophenyl)carbamodithioate Parathion exposure can cause a range of biochemical and physiological effects in both humans and animals. It can cause respiratory distress, convulsions, and even death in severe cases. Long-term exposure to methyl N-(4-nitrophenyl)carbamodithioate Parathion can lead to neurological damage, reproductive problems, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and mammals. Its advantages include its high potency and specificity, which allows for accurate and reproducible results. However, its toxic nature limits its use in experiments involving live animals and requires strict safety protocols to be followed.
Orientations Futures
Future research on methyl N-(4-nitrophenyl)carbamodithioate Parathion should focus on developing safer alternatives to organophosphate insecticides. Additionally, studies should focus on the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment. Finally, research should aim to develop more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment to reduce its impact on human health and the ecosystem.
Conclusion:
methyl N-(4-nitrophenyl)carbamodithioate N-(4-nitrophenyl)carbamodithioate, or methyl N-(4-nitrophenyl)carbamodithioate Parathion, is a widely used organophosphate insecticide with a potent acetylcholinesterase inhibitory effect. While it has been extensively studied for its insecticidal properties, its toxic nature has led to its ban in many countries. Future research should focus on developing safer alternatives to organophosphate insecticides, studying the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment, and developing more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment.
Méthodes De Synthèse
Methyl N-(4-nitrophenyl)carbamodithioate Parathion is synthesized by the reaction of p-nitrophenol with methyl thiocyanate in the presence of a base. The resulting intermediate is then treated with phosphorus trichloride and sulfur to form methyl N-(4-nitrophenyl)carbamodithioate Parathion.
Applications De Recherche Scientifique
Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been extensively studied for its insecticidal properties and its effects on the environment. It has been used in research to study the toxicity of organophosphate insecticides and their impact on non-target organisms. Additionally, methyl N-(4-nitrophenyl)carbamodithioate Parathion has been used as a tool to study the metabolism and detoxification of organophosphate insecticides in insects and mammals.
Propriétés
IUPAC Name |
methyl N-(4-nitrophenyl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-14-8(13)9-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQUKCFFGTUWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156489 | |
| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-nitrophenyl)carbamodithioate | |
CAS RN |
13037-40-6 | |
| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



